2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃OS and a molecular weight of 255.72 g/mol . This compound is characterized by the presence of a thienopyrimidine core substituted with a morpholine ring and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential antitumor activities .
Mode of Action
It is known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Compounds of the thieno[3,2-d]pyrimidine class have been associated with antitumor activities .
Biochemical Analysis
Biochemical Properties
Thienopyrimidines, the class of compounds to which it belongs, have been reported to exhibit various biological activities, including anticancer and antimicrobial effects .
Cellular Effects
Related thienopyrimidine compounds have been reported to exhibit cytotoxic activity against cancer cell lines .
Preparation Methods
The synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine typically involves a multi-step process. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate. The synthesis proceeds through three main steps: condensation, chlorination, and nucleophilic substitution . The overall yield of this process is approximately 43% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Condensation Reactions: The thienopyrimidine core can participate in condensation reactions with various aldehydes and ketones.
Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dichloromethane (DCM) and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Comparison with Similar Compounds
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4-(2-Chlorothieno[2,3-D]pyrimidin-4-YL)morpholine: This compound has a similar structure but differs in the position of the chlorine atom on the thienopyrimidine core.
4-(2-Chlorothiophen[2,3-D]pyrimidin-4-YL)morpholine: This compound has a thiophene ring instead of a thienopyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMXHKNXRNUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604642 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-15-4 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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